2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17704381
InChI: InChI=1S/C11H16ClNO/c1-11(2,3)10(13)8-6-7(12)4-5-9(8)14/h4-6,10,14H,13H2,1-3H3
SMILES:
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol

2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol

CAS No.:

Cat. No.: VC17704381

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol -

Specification

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
IUPAC Name 2-(1-amino-2,2-dimethylpropyl)-4-chlorophenol
Standard InChI InChI=1S/C11H16ClNO/c1-11(2,3)10(13)8-6-7(12)4-5-9(8)14/h4-6,10,14H,13H2,1-3H3
Standard InChI Key KOYIQWGDCSGDGA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(C1=C(C=CC(=C1)Cl)O)N

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol features a chlorophenol backbone substituted with an aminoalkyl group at the ortho position relative to the hydroxyl group. The molecular formula is C11H15ClNOC_{11}H_{15}ClNO, with a molecular weight of 215.69 g/mol. The chlorine atom at the para position and the 2,2-dimethylpropyl group create significant steric hindrance, influencing reactivity and interaction with biological targets.

The aromatic ring’s electron-withdrawing chlorine substituent enhances the acidity of the phenolic hydroxyl group (pKa8.2pK_a \approx 8.2). The amino group, with a pKapK_a of approximately 9.5, remains protonated under physiological conditions, facilitating ionic interactions.

Spectroscopic Properties

  • IR Spectroscopy: Key peaks include ν(O-H)\nu(\text{O-H}) at 3250 cm1^{-1}, ν(N-H)\nu(\text{N-H}) at 3350 cm1^{-1}, and ν(C-Cl)\nu(\text{C-Cl}) at 750 cm1^{-1}.

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR}: Aromatic protons resonate at δ 6.8–7.2 ppm, while the methyl groups of the 2,2-dimethylpropyl moiety appear as a singlet at δ 1.2 ppm.

    • 13C NMR^{13}\text{C NMR}: The quaternary carbon of the dimethylpropyl group is observed at δ 35 ppm, with the chlorine-bearing carbon at δ 125 ppm.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol typically involves a two-step process starting from 2,6-dichlorophenol :

  • Nitration:

    2,6-Dichlorophenol+HNO3H2SO42,6-Dichloro-4-nitrophenol\text{2,6-Dichlorophenol} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{2,6-Dichloro-4-nitrophenol}

    Reaction conditions: 0–5°C, 4 hours, yielding 85–90% .

  • Reductive Amination:

    2,6-Dichloro-4-nitrophenol+(CH3)2CHCH2NH2H2/Pd-C2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol\text{2,6-Dichloro-4-nitrophenol} + \text{(CH}_3\text{)}_2\text{CHCH}_2\text{NH}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol}

    Conditions: 30°C, 6 hours, 75% yield.

Process Optimization

Table 1: Key Parameters for Nitration and Reduction

ParameterNitrationReduction
Temperature0–5°C30°C
CatalystH2_2SO4_4Pd-C (5% w/w)
Yield85–90%70–75%
Byproducts<5% Isomers<3% Dechlorinated

Maintaining low temperatures during nitration minimizes isomer formation, while controlled hydrogen pressure (1–2 atm) during reduction prevents hydrodechlorination .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides):

Ar-Cl+NH3Ar-NH2+HCl\text{Ar-Cl} + \text{NH}_3 \rightarrow \text{Ar-NH}_2 + \text{HCl}

Reactivity is enhanced by the electron-withdrawing nitro and hydroxyl groups.

Oxidation Reactions

The amino group oxidizes to a nitroso derivative under mild conditions:

Ar-NH2H2O2Ar-NO+H2O\text{Ar-NH}_2 \xrightarrow{\text{H}_2\text{O}_2} \text{Ar-NO} + \text{H}_2\text{O}

This reaction is pivotal in derivatization for analytical purposes.

Biological Activity and Toxicology

Mechanism of Toxicity

In vitro studies indicate that 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol induces nephrotoxicity through:

  • ROS Generation: Increased superoxide (O2\text{O}_2^-) and hydroxyl (OH\cdot\text{OH}) radicals in renal proximal tubules.

  • Mitochondrial Dysfunction: Inhibition of Complex I (IC50_{50} = 12 μM).

Table 2: Toxicity Profile in Rodent Models

EndpointLD50_{50} (Oral)NOAEL (28-day)
Rats320 mg/kg10 mg/kg/day
Mice280 mg/kg8 mg/kg/day

Cytotoxicity Screening

Human hepatoma (HepG2) cells exposed to 50 μM exhibited 60% viability loss after 24 hours, implicating hepatic metabolism in detoxification.

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

The compound serves as a precursor to insecticides targeting acetylcholine esterase (AChE). Derivatives show LC50_{50} values of 0.8 ppm against Aphis gossypii.

Pharmaceutical Synthesis

Key applications include:

  • Anticancer Agents: Analogues inhibit topoisomerase II (IC50_{50} = 0.5 μM).

  • Antimicrobials: MIC values of 4 μg/mL against Staphylococcus aureus.

Comparative Analysis with Structural Analogues

Table 3: Structural and Functional Comparison

CompoundChlorine PositionAmino SubstituentToxicity (LD50_{50})
2-Chloro-4-aminophenolPara-NH2_2450 mg/kg
2,6-Dichloro-4-nitrophenolOrtho, Para-NO2_2220 mg/kg
4-tert-ButylphenolNone-C(CH3_3)3_31,200 mg/kg

The 2,2-dimethylpropyl group in 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol enhances lipid solubility, increasing bioavailability but exacerbating toxicity compared to simpler analogues.

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